3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one
Description
3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a structurally complex heterocyclic compound featuring fused quinoline, thiophene, and benzodioxine moieties. Its unique architecture includes a 1,4-benzodioxine substituent at position 2, a phenyl group at position 4, and a 7,7-dimethyl substituent on the dihydrothienoquinolinone core.
Properties
IUPAC Name |
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-28(2)13-17-22(18(31)14-28)21(15-6-4-3-5-7-15)23-24(29)26(35-27(23)30-17)25(32)16-8-9-19-20(12-16)34-11-10-33-19/h3-9,12H,10-11,13-14,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNYTHQKRNIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound involves several steps that typically include the formation of the thienoquinoline structure and the introduction of the benzodioxine moiety. Research has shown that various derivatives of benzodioxine exhibit significant biological activities, including enzyme inhibition and anti-diabetic properties.
General Synthetic Route
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
- Reagents : Common reagents include benzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides.
- Conditions : Reactions are typically performed in polar aprotic solvents such as DMF with lithium hydride as an activator under controlled pH conditions.
Enzyme Inhibition
The biological activity of 3-amino derivatives has been evaluated primarily in terms of their enzyme inhibitory potential. One notable study focused on their activity against α-glucosidase , an enzyme implicated in carbohydrate metabolism and a target for anti-diabetic drugs.
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 ± 0.11 | Moderate |
| 7k | 81.12 ± 0.13 | Moderate |
| Acarbose | 37.38 ± 0.12 | Standard |
The results indicated that while the synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase compared to acarbose, they still hold promise as potential therapeutic agents for type 2 diabetes management .
Antioxidant Activity
In addition to enzyme inhibition, preliminary studies suggest that compounds containing the benzodioxine structure may possess antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant activity is often assessed through various assays measuring free radical scavenging capabilities.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds derived from benzodioxine structures:
- Anti-Diabetic Potential : A study demonstrated that new sulfonamide derivatives showed varying degrees of α-glucosidase inhibition, suggesting structural modifications could enhance efficacy .
- Cardiovascular Effects : Other derivatives have been investigated for their ability to inhibit low-density lipoprotein oxidation and their calcium antagonist properties, indicating potential cardiovascular benefits .
- Anticancer Activity : Research has also highlighted the anticancer potential of related compounds by investigating their effects on cancer cell lines and exploring mechanisms such as apoptosis induction and cell cycle arrest .
Scientific Research Applications
Antidepressant Properties
Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like effects. The pharmacological profile suggests that it may act on serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, compounds similar to 3-amino derivatives have shown reduced depressive behaviors in forced swim tests and tail suspension tests .
Anti-diabetic Activity
The anti-diabetic potential of this compound has been evaluated through α-glucosidase enzyme inhibitory studies. The results suggest that it can effectively inhibit the enzyme responsible for carbohydrate breakdown, thereby potentially aiding in blood sugar regulation. This is particularly relevant for the management of Type 2 diabetes mellitus .
Anticancer Activity
There is emerging evidence that compounds related to this structure possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers .
Case Studies
Comparison with Similar Compounds
Key Features :
- Structure : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) .
- Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid.
- Functional Groups: Cyano (-CN), carbonyl (C=O), and benzylidene substituents.
Comparison :
- The 7,7-dimethyl group in the target compound could reduce solubility in polar solvents relative to the methylfuran in 11a/11b .
Pyrimidoquinazoline Derivatives (Compound 12)
Key Features :
- Structure : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile .
- Synthesis : Cyclocondensation of thiouracil derivatives with anthranilic acid.
| Property | Compound 12 | Target Compound |
|---|---|---|
| Yield | 57% | Not reported |
| Melting Point | 268–269°C | Likely >250°C (rigid core) |
| IR (CN stretch) | 2,220 cm⁻¹ | Similar region |
| Molecular Formula | C₁₇H₁₀N₄O₃ | C₂₉H₂₃N₃O₄S |
Comparison :
- The target compound’s thienoquinolinone core introduces sulfur-based electronic effects absent in 12, possibly altering redox properties or binding interactions .
- The 3-amino group in the target compound may enable hydrogen bonding, unlike the cyano group in 12, which primarily contributes to dipole interactions .
Benzodioxine-Containing Analog (CS-0309467)
Key Features :
- Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine .
- Functional Groups: Benzodioxine, dimethylaminomethyl, methoxy.
| Property | CS-0309467 | Target Compound |
|---|---|---|
| Molecular Weight | 391.46 g/mol | ~525.6 g/mol (estimated) |
| Solubility | Likely moderate (polar groups) | Lower (hydrophobic substituents) |
| Bioactivity | Research use only | Undetermined |
Comparison :
- The absence of a dimethylamino group in the target compound may reduce basicity and alter pharmacokinetic profiles .
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride
The benzodioxine carbonyl group is synthesized from 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , which undergoes chlorination using thionyl chloride (SOCl₂) in the presence of pyridine. This method, adapted from benzothiophene syntheses, achieves 85–90% conversion to the acid chloride, critical for subsequent coupling reactions.
Reaction conditions :
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Reflux in anhydrous toluene at 110°C for 3–5 hours
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Stoichiometric ratio: 1:3 (acid:SOCl₂)
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Catalytic pyridine (0.5–1 mol%)
Construction of the Thienoquinoline Core
Cyclization of Thienylacrylic Acid Derivatives
The thienoquinoline scaffold is assembled via photochemical cyclization of 3-chlorothieno[3,2-b]thiophene-2-carbonyl chlorides (e.g., compound 3 in). Bromo-substituted 2-thienylacrylic acids are treated with SOCl₂/pyridine to form acyl chlorides, which undergo Heck coupling or cyclocondensation with p-bromoaniline.
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3-Chlorothieno[3,2-b]thiophene-2-carbonyl chloride (5.2 g, 22 mmol) reacts with p-bromoaniline (3.5 g, 20 mmol) in toluene under reflux for 1.5 hours.
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Crude product is washed with dilute HCl, water, and hot methanol.
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Recrystallization from chloroform yields 5-bromo-3-chlorothieno[3,2-b]thiophene-2-carboxanilide (52.1% yield, mp 115–118°C).
Photochemical Dehydrohalogenation
Key intermediates are subjected to UV light (254 nm) in dichloromethane to induce dehydrohalogenation, forming the quinoline ring. This step achieves 60–75% yields for analogous compounds.
Introduction of the Amino Group
Carboxamide Formation and Reduction
The amino group is introduced via carboxamide intermediates. 3-Chlorothieno[3,2-b]thiophene-2-carboxanilides react with hydrazine hydrate in ethanol under reflux, followed by catalytic hydrogenation (H₂/Pd-C) to yield primary amines.
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Ethanol, 78°C, 8 hours
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Hydrazine hydrate (2 eq)
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Post-reduction: 10% Pd/C, 40 psi H₂, 25°C, 12 hours
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Yield: 68–73%
Final Coupling and Purification
Acylation of the Thienoquinoline Scaffold
The benzodioxine carbonyl chloride is coupled to the aminothienoquinoline intermediate using Schotten-Baumann conditions:
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Aminothienoquinoline (1 eq) is dissolved in THF.
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Benzodioxine carbonyl chloride (1.2 eq) is added dropwise at 0°C.
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Triethylamine (2 eq) is used to scavenge HCl.
Purification via High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60:40 to 95:5 over 30 minutes). Purity exceeds 95% as confirmed by UV detection at 254 nm.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Low Yields in Cyclization Steps : Photochemical reactions suffer from side product formation. Switching to microwave-assisted synthesis could enhance efficiency.
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Amino Group Stability : Primary amines are prone to oxidation; tert-butyloxycarbonyl (Boc) protection may improve stability during coupling.
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Scalability : Current protocols are limited to 10–20 g batches. Continuous-flow systems could enable kilogram-scale production .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For analogous quinoline-thiophene hybrids, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/heteroaryl groups . The benzodioxine carbonyl moiety may require Friedel-Crafts acylation or nucleophilic substitution. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring all peaks align with expected structures and lack impurities .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by dissolving the compound in buffered solutions (pH 1–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis at regular intervals (0, 1, 2, 4 weeks). Compare retention times and peak areas to identify degradation products. For photostability, expose samples to UV light (e.g., 365 nm) and analyze similarly .
Q. What analytical techniques are critical for characterizing the compound’s structural and electronic properties?
- Methodological Answer :
- Structural Confirmation : Use X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve overlapping signals in the thienoquinolinone and benzodioxine regions .
- Electronic Properties : UV-Vis spectroscopy (200–800 nm) in solvents of varying polarity to assess π-π* transitions. Cyclic voltammetry can determine redox potentials, relevant for biological electron-transfer studies .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets, and what experimental validation is required?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs). Prioritize targets with hydrophobic pockets compatible with the compound’s dimethyl-phenyl and benzodioxine groups. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-reference with functional assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use orthogonal assays (e.g., MTT vs. ATP-luciferase for cytotoxicity).
- Mechanistic Profiling : Perform RNA-seq or proteomics on treated vs. untreated cells to identify off-target effects or pathway crosstalk.
- Data Normalization : Include positive/negative controls in each experiment and normalize results to cell viability or protein content .
Q. How should environmental fate studies be designed to assess the compound’s ecotoxicological risks?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use LC-MS/MS to quantify the compound in water, soil, and biota samples. For toxicity, conduct acute/chronic tests on model organisms (Daphnia magna, Danio rerio). Assess metabolite formation via high-resolution mass spectrometry and QSAR modeling to predict toxicity of degradation products .
Q. What experimental approaches elucidate the role of the dihydrobenzodioxine moiety in modulating biological activity?
- Methodological Answer : Synthesize analogs lacking the benzodioxine group or with substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃). Compare their activity in dose-response assays. Use molecular dynamics simulations to analyze how benzodioxine interactions with protein binding pockets affect stability (e.g., RMSD, hydrogen bonding) .
Methodological Considerations
- Contradiction Analysis : Replicate experiments across independent labs using standardized protocols. Employ meta-analysis to reconcile discrepancies in biological activity or stability data .
- Experimental Design : For in vivo studies, use randomized block designs (as in agricultural trials) to control for variables like animal weight or cage position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
